

# Application of Phenyl 4-chlorobenzoate in the Synthesis of Agrochemical Compounds

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## Compound of Interest

Compound Name: Phenyl 4-chlorobenzoate

Cat. No.: B168022

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Phenyl 4-chlorobenzoate** is a versatile chemical intermediate with applications in the synthesis of various organic compounds. In the agrochemical sector, it serves as a precursor for the synthesis of key structural motifs found in some pesticides. One of the primary applications of **Phenyl 4-chlorobenzoate** is in the synthesis of hydroxy-chlorobenzophenones via the Fries rearrangement. These resulting benzophenones are valuable intermediates in the production of certain herbicides and pesticides. This document provides detailed application notes and experimental protocols for the use of **Phenyl 4-chlorobenzoate** in the synthesis of these important agrochemical intermediates.

## Key Synthetic Application: Fries Rearrangement to Hydroxy-chlorobenzophenones

The Fries rearrangement is a well-established organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst. In the case of **Phenyl 4-chlorobenzoate**, the reaction yields a mixture of ortho and para substituted products, namely 2-hydroxy-4'-chlorobenzophenone and 4-hydroxy-4'-chlorobenzophenone. The ratio of these products can be influenced by reaction conditions such as temperature and solvent. These hydroxy-chlorobenzophenones are known intermediates in the synthesis of various agrochemicals.

## Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-4'-chlorobenzophenone and 4-hydroxy-4'-chlorobenzophenone via Fries Rearrangement of **Phenyl 4-chlorobenzoate**

This protocol describes a general procedure for the Lewis acid-catalyzed Fries rearrangement of **Phenyl 4-chlorobenzoate**.

Materials:

- **Phenyl 4-chlorobenzoate**
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Anhydrous nitrobenzene (solvent)
- Dichloromethane (solvent)
- Hydrochloric acid (10% aqueous solution)
- Sodium bicarbonate (5% aqueous solution)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with heating mantle
- Ice bath

- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

#### Procedure:

- **Reaction Setup:** In a clean, dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous nitrobenzene. Cool the mixture in an ice bath.
- **Addition of Reactant:** Dissolve **Phenyl 4-chlorobenzoate** (1 equivalent) in anhydrous nitrobenzene and add it dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature below 10°C.
- **Reaction:** After the addition is complete, slowly warm the reaction mixture to the desired temperature. For preferential formation of the para isomer (4-hydroxy-4'-chlorobenzophenone), maintain a lower temperature (e.g., 25-30°C). For the ortho isomer (2-hydroxy-4'-chlorobenzophenone), a higher temperature (e.g., 60-80°C) is typically required. Stir the reaction for 4-6 hours.
- **Work-up:** Cool the reaction mixture to room temperature and pour it slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- **Washing:** Wash the combined organic layers with 10% hydrochloric acid, followed by 5% sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the ortho and para isomers.

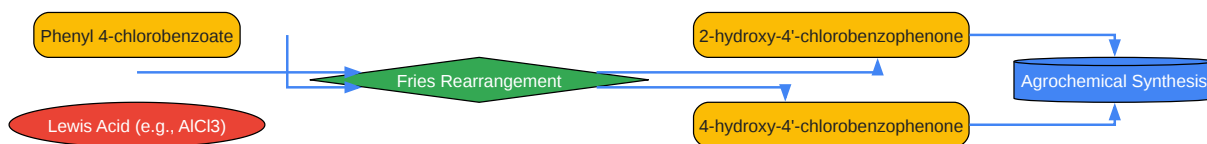
## Data Presentation

The following table summarizes typical quantitative data for the Fries rearrangement of **Phenyl 4-chlorobenzoate**. Yields are representative and can vary based on specific reaction conditions.

Product	Isomer	Typical Yield (%)	Melting Point (°C)
2-hydroxy-4'-chlorobenzophenone	ortho	30-40	145-148
4-hydroxy-4'-chlorobenzophenone	para	50-60	186-189

## Visualizations

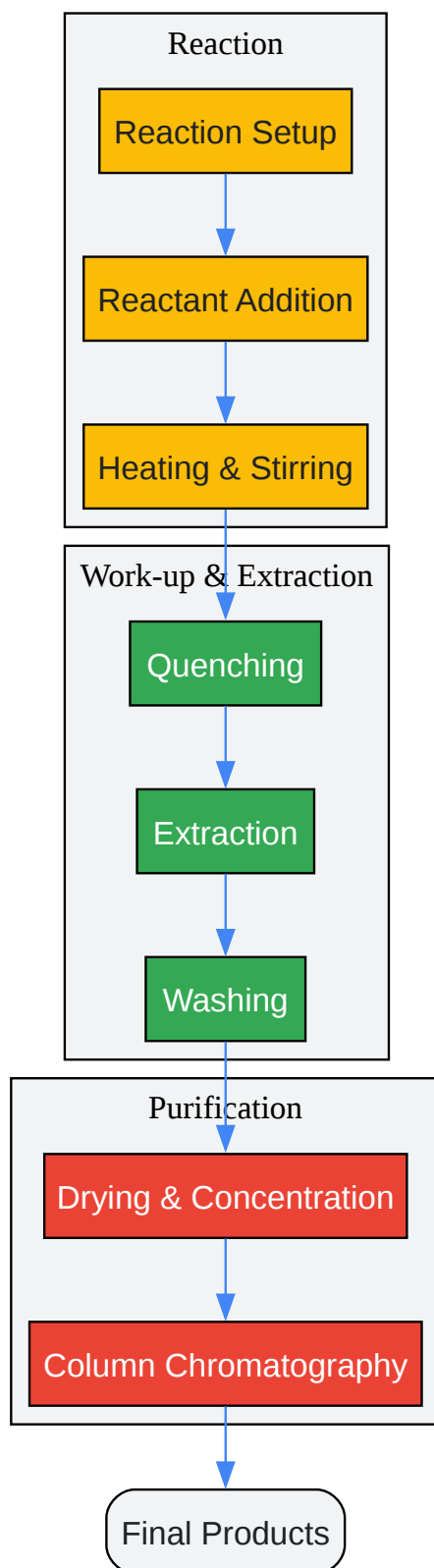
Diagram 1: Synthesis of Hydroxy-chlorobenzophenone Intermediates



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Caption: Synthesis of agrochemical intermediates via Fries rearrangement.

Diagram 2: Experimental Workflow for Fries Rearrangement



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Caption: Workflow for the synthesis and purification of products.

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